N-Decyl-1H-imidazole-1-carboxamide

Description

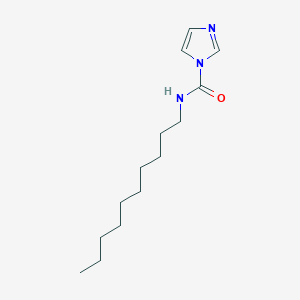

Structure

3D Structure

Properties

IUPAC Name |

N-decylimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-16-14(18)17-12-11-15-13-17/h11-13H,2-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOTUQYZFZIURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517970-73-8 | |

| Record name | N-decyl-1H-imidazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

While detailed, peer-reviewed synthesis procedures specifically for N-Decyl-1H-imidazole-1-carboxamide are not widely published, its synthesis can be logically inferred from established methods for preparing N-acylimidazoles and related amides.

A plausible synthetic route would involve the reaction of 1,1'-carbonyldiimidazole (B1668759) (CDI) with decylamine (B41302). CDI is a well-known and efficient coupling agent that reacts with primary amines to form N-substituted imidazole (B134444) carboxamides. The reaction proceeds under mild conditions, and the byproducts, imidazole and carbon dioxide, are easily removed.

Alternatively, the compound could be prepared by the reaction of imidazole with decyl isocyanate.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅N₃O | - |

| Molecular Weight | 251.37 g/mol | - |

| CAS Number | 1517970-73-8 | biosynth.com |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water | Inferred |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Decyl-1H-imidazole-1-carboxamide Research

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) ring, the decyl chain, and the amide linker would be expected. The protons on the imidazole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic nature and the electron-withdrawing effect of the nitrogen atoms. researchgate.netchemicalbook.com The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the imidazole ring.

The protons of the decyl chain would produce a series of signals in the upfield region of the spectrum (δ 0.8-3.5 ppm). The terminal methyl group (CH₃) would likely appear as a triplet around δ 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) groups adjacent to the amide nitrogen and the rest of the aliphatic chain would exhibit characteristic multiplets.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the carboxamide group (typically around δ 160-170 ppm), the carbons of the imidazole ring (δ 115-140 ppm), and the distinct carbons of the decyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on known data for similar structures and may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 7.8 - 8.2 | 135 - 140 |

| Imidazole C4-H | 7.0 - 7.4 | 125 - 130 |

| Imidazole C5-H | 7.2 - 7.6 | 115 - 120 |

| Amide N-CH₂ | 3.3 - 3.6 | 40 - 45 |

| Decyl Chain -(CH₂)₈- | 1.2 - 1.6 | 22 - 32 |

| Decyl Chain -CH₃ | 0.8 - 0.9 | 14 |

| Carboxamide C=O | - | 160 - 170 |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method would be most suitable. sielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgnih.gov

The retention of this compound on the column will be influenced by the long decyl chain, which will interact strongly with the nonpolar stationary phase. The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation from any impurities or starting materials. Detection is commonly performed using a UV detector, as the imidazole ring exhibits strong absorbance in the UV region.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is invaluable for the analysis of this compound, providing not only retention time data but also mass information for the eluting components. This allows for the confident identification of the target compound and the characterization of any impurities. rsc.org

Table 2: Exemplary HPLC and LC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (HPLC) | UV at 230 nm |

| Ionization (LC-MS) | Electrospray Ionization (ESI), Positive Mode |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The predicted monoisotopic mass of this compound (C₁₄H₂₅N₃O) is approximately 251.1998 Da. uni.lu

In an ESI-MS experiment, the compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 252.2071. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 274.1890, may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion ([M+H]⁺). The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation along the decyl chain.

Table 3: Predicted Mass Spectral Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 252.2071 |

| [M+Na]⁺ | 274.1890 |

| [M+K]⁺ | 290.1629 |

Vibrational Spectroscopy (IR, Raman) in Characterizing this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used to confirm the presence of the key structural features of this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide (if present in a tautomeric form, though the primary structure suggests no N-H on the amide), the C=O stretch of the carboxamide group (typically around 1650-1680 cm⁻¹), C-N stretching vibrations, and the C-H stretching and bending vibrations of the aliphatic decyl chain (around 2850-2960 cm⁻¹ and 1375-1470 cm⁻¹, respectively). derpharmachemica.com The C=C and C=N stretching vibrations of the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar bonds. The symmetric C-H stretching of the alkyl chain and the vibrations of the imidazole ring would likely produce strong Raman signals.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Amide) | 1650 - 1680 | 1650 - 1680 |

| C=N/C=C Stretch (Imidazole) | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

Reaction Pathways and Transformation Studies of Imidazole Carboxamides

The principal reaction pathway for N-acylimidazoles, including this compound, is nucleophilic acyl substitution. The imidazole group is an excellent leaving group, making the acyl carbon highly susceptible to attack by nucleophiles. This reactivity profile has established N-acylimidazoles as important acyl transfer reagents in organic synthesis. nih.govkyoto-u.ac.jp

A primary transformation is hydrolysis, where water acts as the nucleophile, cleaving the N-acyl bond to yield a carboxylic acid (decanoic acid) and regenerating the imidazole ring. Mechanistic studies on analogous compounds like acetylimidazole reveal that this hydrolysis can proceed through different pathways depending on the conditions. The reaction involves the addition of a water molecule to the carbonyl carbon to form a tetrahedral intermediate. cdnsciencepub.com At low acidities, the decomposition of this intermediate is often the rate-determining step, whereas at higher acidities, its formation can become rate-limiting. cdnsciencepub.com

Beyond hydrolysis, N-acylimidazoles are widely used to transfer their acyl group to other nucleophiles, such as alcohols (to form esters) or amines (to form amides). kyoto-u.ac.jp The efficiency of this process is due to the imidazole anion being a stable leaving group, a consequence of the aromaticity of the imidazole ring. nih.gov The reaction pathway typically involves a direct nucleophilic attack on the electrophilic carbonyl carbon, followed by the departure of the imidazole moiety. Some studies suggest that for certain hydrolysis reactions, the process may be concerted, proceeding without the formation of a stable tetrahedral intermediate, particularly when significant steric effects are at play. nih.gov

Stability Studies of this compound in Varied Chemical Environments

N-acylimidazoles are characterized as unique electrophiles with moderate reactivity and a relatively long half-life in aqueous media compared to more reactive acylating agents like acid chlorides. kyoto-u.ac.jpresearchgate.net However, their stability is highly dependent on the chemical environment, particularly pH and the steric and electronic nature of the acyl substituent.

Generally, the N-acylimidazole linkage is unstable under both acidic and basic conditions. researchgate.net

Basic Conditions: In the presence of hydroxide (B78521) ions, N-acylimidazoles undergo rapid base-catalyzed hydrolysis. nih.gov The rate of this hydrolysis is sensitive to the pKa of the leaving imidazole group. researchgate.net

Acidic Conditions: Under acidic conditions (e.g., 0.1 M HCl), the hydrolysis of N-acylimidazoles is also observed. The mechanism can involve a pre-equilibrium protonation, likely at the N-3 nitrogen of the imidazole ring, which enhances the leaving group's ability to depart. researchgate.netnih.gov The rates of hydrolysis for N-acyl-4(5)-nitroimidazoles, for instance, are pH-independent from pH 6 down to pH 1. researchgate.netacs.org

The stability of the molecule can be significantly enhanced by introducing sterically bulky groups on the acyl portion. For example, N-(2,4,6-trimethylbenzoyl)imidazole and N-(2,6-dimethoxybenzoyl)imidazole show remarkable stability, remaining unaffected for days in the presence of 3% trifluoroacetic acid (TFA) or 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This increased stability is attributed to steric hindrance around the carbonyl group, which impedes the approach of nucleophiles, and to the reinforcement of the amide bond character. nih.govresearchgate.net While no specific stability data for this compound is available, the unbranched decyl chain is not expected to provide significant steric protection, suggesting its stability would be comparable to other N-acylimidazoles with straight-chain alkyl groups.

| Acyl Group | Relative Rate of Acid Hydrolysis (in 0.1 M HCl, 30°C) | Relative Rate of Alkaline Hydrolysis | Activation Enthalpy (ΔH) (kcal/mol) | Activation Entropy (ΔS) (eu) |

| Acetyl | 1.00 | 1.00 | 16.4 | -16.4 |

| Propionyl | 0.81 | 0.61 | 16.6 | -16.6 |

| Isobutyryl | 1.27 | 1.70 | 16.0 | -17.2 |

| Trimethylacetyl | 7.40 | 9.89 | 15.6 | -15.4 |

| Butyryl | 0.45 | 0.61 | 17.0 | -16.3 |

| 3,3-Dimethylbutyryl | 0.025 | 0.034 | 19.3 | -14.6 |

This table presents kinetic data for the hydrolysis of various N-acylimidazoles, illustrating the influence of the acyl group's structure on reaction rates and activation parameters. Data compiled from references . The rates are relative to N-acetylimidazole.

Electrophilic and Nucleophilic Reactivity of the Imidazole and Carboxamide Moieties

The this compound molecule possesses both electrophilic and nucleophilic centers, defining its reactivity profile.

Electrophilic Reactivity: The most significant electrophilic site is the carbonyl carbon of the carboxamide group. The attachment of the electron-withdrawing imidazole ring makes this carbon more electrophilic than in a typical alkyl amide. This enhanced electrophilicity is the reason N-acylimidazoles are effective acylating agents. nih.gov They are readily attacked by a wide range of nucleophiles, including water, alcohols, amines, and carbanions. kyoto-u.ac.jpcdnsciencepub.com Studies on highly twisted N-acyl imidazoles have shown that increasing the torsional angle of the N-C(O) bond reduces amide resonance, further increasing the electrophilicity of the carbonyl carbon and making the molecule more reactive towards nucleophiles. nih.gov

Nucleophilic Reactivity: The imidazole ring itself contains a nucleophilic center. The N-3 nitrogen (the "pyridine-like" nitrogen) has a lone pair of electrons in an sp²-hybridized orbital and is not involved in the aromatic sextet. This nitrogen is basic and can act as a nucleophile. For example, it can be protonated in acidic media or alkylated. researchgate.net The nucleophilicity of the imidazole ring is crucial in its role as a catalyst for the hydrolysis of active esters, where it first acts as a nucleophile to form an acyl-imidazole intermediate. cdnsciencepub.com

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of the imidazole ring system, reactions can occur at different carbon or nitrogen atoms.

N-Alkylation/N-Acylation: In reactions with electrophiles, the initial attack typically occurs at the nucleophilic N-3 position. For this compound, the N-1 position is already acylated, so reactions with further electrophiles (e.g., alkyl halides) would occur at the N-3 nitrogen, forming a positively charged imidazolium (B1220033) salt.

C-H Functionalization: The imidazole ring has three C-H bonds that can be functionalized. The general reactivity trend shows that the C5 position is most reactive toward electrophilic substitution, while the C2 position has the most acidic proton. nih.gov However, reaction conditions can be tuned to achieve high regioselectivity. For instance, in palladium-catalyzed C-H arylation reactions of N-SEM-protected imidazoles, different bases and solvents can direct the arylation to either the C5 or the C2 position with high preference. nih.gov While this applies to C-H functionalization rather than reactions of the carboxamide, it highlights the tunable regiochemistry of the imidazole core.

| Substrate | Electrophile | Catalyst/Base | Solvent | Major Product (Position of Functionalization) | Reference |

| 1-SEM-imidazole | PhBr | Pd(OAc)₂ / P(2-furyl)₃ / K₂CO₃ | DMA | 5-phenyl-1-SEM-imidazole | nih.gov |

| 1-SEM-imidazole | PhBr | Pd(OAc)₂ / P(o-tol)₃ / NaOtBu | Dioxane | 2-phenyl-1-SEM-imidazole | nih.gov |

| 2-Arylindole | α-Cl Ketone | [RhCpCl₂]₂ / NaOAc | DCE | C-H Alkylation Product | acs.org |

| 2-Arylindole | α-Cl Ketone | [RhCpCl₂]₂ / NaHCO₃ | DCE | Annulation Product | acs.org |

This table illustrates how changing reaction conditions such as the base, solvent, or catalyst can control the regioselectivity of reactions on heterocyclic systems, including imidazoles. Data adapted from references nih.govacs.org.

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com This is particularly relevant when new chiral centers are formed. While this compound itself is achiral, reactions involving this molecule could be stereoselective. For example, the palladium-catalyzed hydroalkylation of alkoxyallenes with 2-acylimidazoles has been shown to proceed with excellent diastereo- and enantioselectivity when a chiral ligand is used, allowing for the creation of two adjacent stereocenters with high control. acs.org Similarly, chiral bicyclic imidazole organocatalysts have been used for the highly enantioselective C-acylation of indolones. chinesechemsoc.org These examples demonstrate that the imidazole carboxamide moiety can be a key component in stereoselective transformations, where the stereochemical outcome is dictated by chiral catalysts or reagents rather than the substrate itself.

Research Applications and Future Directions

General Approaches to 1H-Imidazole-1-carboxamide Synthesis

The construction of the 1H-imidazole-1-carboxamide scaffold relies on foundational methods for imidazole ring synthesis, which can then be further functionalized.

Radziszewski Reaction and Related Imidazole Formation Pathways

The Radziszewski imidazole synthesis is a classic and versatile method for preparing imidazoles. wikipedia.orgslideshare.nethandwiki.orgscribd.com It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.com A key modification of this reaction, which is particularly relevant for the synthesis of N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. This adaptation allows for the direct introduction of an N-substituent, such as a decyl group, in a one-pot reaction. wikipedia.org The reaction mechanism is thought to proceed in two main stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by the condensation of this diimine with the aldehyde. wikipedia.orgscribd.com

While the traditional Radziszewski reaction can sometimes result in low yields and side reactions, numerous modern modifications have been developed to improve its efficiency. ijprajournal.com These include the use of various catalysts and reaction conditions to enhance product yields and simplify purification.

One-Pot and Multi-Component Synthetic Protocols for Imidazoles

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. tandfonline.com Several MCRs have been developed for the synthesis of substituted imidazoles. tandfonline.comacs.orgnih.gov These reactions typically involve the condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). nih.gov

The use of various catalysts, such as ionic liquids, Lewis acids, and solid supports, has been explored to facilitate these reactions. tandfonline.comnih.gov For instance, a four-component condensation of an aldehyde, benzil, an amine, and ammonium acetate can be effectively catalyzed by nanocrystalline magnesium aluminate under ultrasonic irradiation, leading to high yields of 1,2,4,5-tetrasubstituted imidazoles in short reaction times. nih.gov Solvent-free conditions have also been successfully employed, offering an environmentally friendly approach to imidazole synthesis. asianpubs.org These MCRs provide a convergent and efficient route to highly substituted imidazole cores, which can be precursors for N-alkyl-1H-imidazole-1-carboxamides.

Targeted Synthesis of N-Alkyl-1H-imidazole-1-carboxamides

The synthesis of N-Alkyl-1H-imidazole-1-carboxamides, specifically this compound, involves the introduction of the decyl group and the carboxamide functionality at the N-1 position of the imidazole ring.

Specific Methods for this compound Elaboration

While direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of N-alkylation and N-acylation of imidazoles can be applied. A plausible synthetic route would involve the initial synthesis of the imidazole ring, followed by N-alkylation with a decyl halide and subsequent introduction of the carboxamide group.

Alternatively, a more direct approach could involve the reaction of a pre-formed imidazole with decyl isocyanate. This reaction would directly install the N-decylcarboxamide moiety onto the imidazole nitrogen.

A search on PubChem provides the chemical structure and basic information for this compound, confirming its existence as a known chemical entity. uni.lu

Derivatization from Precursor Imidazoles

A common strategy for synthesizing N-substituted imidazoles is the derivatization of a pre-existing imidazole core. This typically involves the N-alkylation of imidazole with an appropriate alkyl halide. For the synthesis of N-decylimidazole, imidazole can be reacted with decyl bromide. A patented process describes the preparation of 1-alkylimidazoles by reacting an imidazole with an alkyl halide in the presence of a base in a non-reactive aromatic solvent. google.com This method emphasizes the gradual addition of the alkyl halide to a slight molar excess of imidazole to achieve high yields and purity. google.com

Once N-decylimidazole is obtained, the carboxamide group can be introduced at the N-1 position. This can be achieved through various methods, such as reaction with phosgene (B1210022) followed by an amine, or more conveniently, by reaction with an isocyanate.

Another approach involves the synthesis of imidazole-4,5-dicarboxylic acid derivatives, which can then be converted to the corresponding dicarboxamides. nih.govrsc.org While this method focuses on substitution at the 4 and 5 positions, it highlights the chemical manipulations possible on the imidazole ring to introduce amide functionalities.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For the N-alkylation step, the use of a base is critical. The choice of base and solvent can significantly influence the reaction rate and the formation of byproducts. The patented process for 1-alkylimidazoles suggests heating a mixture of imidazole, a base, and a non-reactive aromatic solvent to between 75°C and 115°C, followed by the slow addition of the alkyl halide. google.com

In the context of multi-component reactions for imidazole synthesis, various catalysts have been shown to improve yields. For example, lactic acid has been used as a biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, providing high yields. ijprajournal.com Microwave irradiation has also been employed to accelerate these reactions and often leads to excellent yields under solvent-free conditions. ijprajournal.com

The table below summarizes various catalysts and conditions used in the synthesis of substituted imidazoles, which could be adapted and optimized for the synthesis of this compound.

| Catalyst/Condition | Reactants | Product | Yield | Reference |

| Ionic Liquid ([EMIM]OAc) | 1,2-diketone, aldehyde, ammonium acetate | 2,4,5-trisubstituted imidazole | High | tandfonline.com |

| Nanocrystalline MgAl2O4 | Aldehyde, benzil, ammonium acetate, primary amine | 1,2,4,5-tetrasubstituted imidazole | High | nih.gov |

| Lactic Acid | Aromatic aldehyde, benzil, ammonium acetate | 2,4,5-trisubstituted imidazole | up to 92% | ijprajournal.com |

| Microwave Irradiation | Benzil, substituted aldehydes, ammonium acetate | 2,4,5-trisubstituted imidazole | Excellent | ijprajournal.com |

| Amberlyst A-15 | Aldehydes, benzil, ammonium acetate | 2,4,5-trisubstituted imidazole | Excellent | ijprajournal.com |

Further optimization would involve screening different solvents, bases, and temperature profiles for the specific N-alkylation and N-carboxamidation steps to achieve the highest possible yield and purity of this compound.

Green Chemistry Approaches in Imidazole Carboxamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazole carboxamides, to mitigate environmental impact and enhance process efficiency. These approaches focus on the use of benign solvents, renewable starting materials, catalytic versus stoichiometric reagents, and energy-efficient reaction conditions. The development of environmentally friendly synthetic routes to this compound and its analogues is crucial for sustainable chemical production.

The synthesis of N-substituted imidazole-1-carboxamides typically involves the reaction of an amine with an activated imidazole carbonyl derivative. A key intermediate in this process is 1,1'-carbonyldiimidazole (B1668759) (CDI), which is often used to activate carboxylic acids for amidation. However, green chemistry seeks alternatives to traditional methods that may involve hazardous reagents or solvents.

One prominent green strategy is the use of one-pot synthesis procedures under solvent-free conditions. nih.govasianpubs.org This methodology offers numerous advantages, including high yields, simplified setup, and mild reaction conditions, thereby reducing waste and energy consumption. asianpubs.orgnih.gov For instance, the synthesis of various imidazole derivatives has been successfully achieved by heating a mixture of reactants without any solvent, which significantly lowers the environmental footprint of the process. asianpubs.org

Microwave-assisted synthesis represents another cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. youtube.com The application of microwave irradiation in a solvent-free setting for the synthesis of imidazole and pyrazole (B372694) derivatives has been shown to be a rapid and efficient technique. organic-chemistry.org This approach is particularly suitable for high-throughput screening and the generation of compound libraries.

The use of novel, reusable catalysts is also a key aspect of green imidazole synthesis. Heterogeneous catalysts, such as various nanocomposites and supported acids, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. nih.govresearchgate.net For example, nanocatalysts have been employed for the solvent-free synthesis of trisubstituted imidazoles, demonstrating high activity and selectivity. researchgate.net Furthermore, biocatalysis, utilizing enzymes or whole organisms, presents a highly selective and environmentally benign alternative for synthetic transformations. mdpi.com

In the context of synthesizing this compound, a plausible green approach would involve the direct catalytic condensation of imidazole, a carbonyl source, and decylamine (B41302). This avoids the pre-synthesis and isolation of highly reactive and potentially hazardous intermediates like phosgene or its derivatives. The reaction could potentially be performed in a greener solvent like water or under solvent-free melt conditions.

Another sustainable pathway is the use of flow chemistry, which allows for precise control over reaction parameters, leading to improved safety, scalability, and efficiency. A continuous flow process for producing N-alkyl imidazoles using acidic zeolite catalysts has been demonstrated as a green and sustainable method, highlighting the potential for producing precursors to the target carboxamide. thalesnano.com The only byproduct in this particular process is water, underscoring its clean nature. thalesnano.com

The table below summarizes various green chemistry approaches that can be applied or adapted for the synthesis of this compound and its analogues.

| Green Chemistry Approach | Methodology | Key Advantages | Potential Application to Imidazole Carboxamide Synthesis | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed and heated without a solvent. | Reduced waste, lower cost, environmental friendliness, high yields. | Direct condensation of imidazole, a carbonyl source (e.g., urea), and decylamine under heating. | nih.govasianpubs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, often higher yields and purity. | Microwave-assisted reaction of an activated imidazole with decylamine, potentially solvent-free. | youtube.comorganic-chemistry.org |

| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., zeolites, nanocomposites) that are easily separated. | Catalyst reusability, reduced waste, simplified product purification. | Zeolite-catalyzed amidation of an imidazole carbonyl precursor with decylamine. | researchgate.netthalesnano.com |

| Biocatalysis | Employing enzymes as catalysts for specific transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic amidation of an imidazole-1-carboxylate ester with decylamine. | mdpi.com |

| Aqueous Synthesis | Utilizing water as the reaction solvent. | Non-toxic, inexpensive, and environmentally benign solvent. | Condensation reaction in an aqueous medium, potentially facilitated by a surfactant or a water-soluble catalyst. | nih.gov |

The following table outlines plausible green synthetic routes for the target compound based on established methodologies for analogous structures.

| Route | Reactants | Proposed Green Conditions | Rationale |

|---|---|---|---|

| 1 | Imidazole, Urea, Decylamine | One-pot, solvent-free, heating (conventional or microwave). | Urea acts as a safe, solid source of carbonyl. This avoids hazardous reagents like phosgene. The one-pot nature minimizes waste and operational steps. |

| 2 | Imidazole, Dimethyl Carbonate, Decylamine | Catalytic (e.g., using a solid base), continuous flow reactor. | Dimethyl carbonate is a green, non-toxic reagent. Flow chemistry allows for excellent process control, safety, and scalability. |

| 3 | Ethyl Imidazole-1-carboxylate, Decylamine | Enzyme-catalyzed (e.g., lipase), mild temperature, minimal solvent. | Biocatalysis offers high selectivity and avoids harsh conditions and toxic catalysts. The precursor can be synthesized from imidazole and ethyl chloroformate. |

By adapting these established green methodologies, the synthesis of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner, aligning with the modern imperatives of chemical manufacturing.

Computational and Theoretical Chemistry Approaches in N Decyl 1h Imidazole 1 Carboxamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like N-Decyl-1H-imidazole-1-carboxamide. DFT methods are used to determine optimized molecular geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), which are key to understanding a molecule's behavior. orientjchem.orgnih.gov

Studies on related imidazole (B134444) derivatives demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can provide detailed electronic information. orientjchem.orgsemanticscholar.org For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a significant indicator of molecular stability and reactivity. nih.gov

In a typical DFT study on an imidazole derivative, the MEP map is also calculated. This map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. orientjchem.org For this compound, such calculations would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide and imidazole groups, indicating sites prone to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Representative Parameters from DFT Calculations on Imidazole Derivatives This table is representative of typical data obtained from DFT studies on related imidazole compounds, illustrating the type of information that would be sought for this compound.

| Parameter | Typical Calculated Value/Information | Significance |

| HOMO Energy | -6 to -7 eV | Electron-donating ability |

| LUMO Energy | -1 to -2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (E_gap) | ~5 eV | Chemical reactivity and stability nih.gov |

| Dipole Moment | 2 to 5 Debye | Molecular polarity |

| Molecular Electrostatic Potential (MEP) | Negative regions on N, O atoms | Predicts sites for intermolecular interactions orientjchem.org |

Molecular Dynamics Simulations to Study Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes. For a flexible molecule like this compound, which possesses a long decyl chain, MD simulations can reveal its dynamic nature and preferred conformations in different environments (e.g., in a vacuum, in solution).

In Silico Modeling for Ligand-Target Interactions

In silico modeling, especially molecular docking, is a critical technique for predicting how a ligand like this compound might interact with a biological target, such as a protein or nucleic acid. This method involves placing the ligand into the binding site of a receptor and evaluating the binding affinity and mode.

Studies on structurally similar N-acyl-1H-imidazole-1-carbothioamides and other imidazole-based ligands have successfully used molecular docking to elucidate their mechanism of action. researchgate.netnih.govnih.gov These studies show that the imidazole moiety can be crucial for binding, often forming hydrogen bonds or coordinating with metal ions within an active site. nih.gov Docking simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govnih.gov For this compound, docking could be used to screen potential protein targets and hypothesize its biological function by identifying the key amino acid residues involved in the binding. nih.gov

Table 2: Common Interactions Identified via Molecular Docking of Imidazole Derivatives This table illustrates the types of interactions and target residues typically identified in docking studies of imidazole-containing compounds.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residue (Example) | Reference |

| Hydrogen Bonding | Carboxamide N-H, C=O; Imidazole N | ASP, GLU, SER, LYS | nih.gov |

| Hydrophobic Interactions | Decyl Chain | LEU, VAL, ILE, PHE | nih.gov |

| π-π Stacking | Imidazole Ring | PHE, TYR, TRP | nih.gov |

| Cation-π Interactions | Imidazole Ring | ARG, LYS | nih.gov |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound. Methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These theoretical calculations, when compared with experimental data, can confirm peak assignments and provide confidence in the determined structure. Similarly, the calculation of vibrational frequencies can help in assigning bands in an experimental IR spectrum. semanticscholar.org

Public databases also provide computationally predicted data. For this compound, predicted collision cross-section (CCS) values, which are relevant to ion mobility mass spectrometry, are available for various adducts. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 252.20705 | 164.0 |

| [M+Na]⁺ | 274.18899 | 168.4 |

| [M-H]⁻ | 250.19249 | 163.7 |

| [M+NH₄]⁺ | 269.23359 | 179.9 |

| [M+K]⁺ | 290.16293 | 165.7 |

| Data sourced from PubChem. uni.lu |

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics and data mining are essential for exploring the chemical space around this compound and identifying analogues with potentially interesting properties. By searching large chemical databases like PubChem, researchers can find structurally similar compounds and analyze their reported biological activities or physicochemical properties. uni.lunih.gov

This approach facilitates the identification of structure-activity relationships (SAR). For example, by mining data on various N-substituted imidazole-1-carboxamides, one can assess how changes in the N-substituent (e.g., from decyl to methyl, benzyl, or cyano groups) affect the molecule's properties. nih.govnih.govambeed.com These analyses can guide the design of new analogues with optimized characteristics. Several analogues of this compound are documented, including N,N-dimethyl-1H-imidazole-1-carboxamide and N-cyano-1H-imidazole-4-carboxamides, which have been synthesized and studied for various activities. nih.govuni.lu

Structure Activity Relationship Sar and Derivatization Studies of N Decyl 1h Imidazole 1 Carboxamide Analogues

Impact of N-Alkyl Chain Length on Derivative Properties

The length of the N-alkyl chain on imidazole-containing compounds is a crucial determinant of their physicochemical and biological properties. Research on various imidazole (B134444) derivatives has consistently shown that altering the number of carbons in this chain can significantly influence factors such as lipophilicity, molecular weight, and steric hindrance, which in turn affect their behavior in biological and chemical systems.

Studies on imidazole-based ionic liquids have demonstrated a clear correlation between N-alkyl chain length and properties like tribological performance and interactions with proteins. For instance, the tribological (lubricating) properties of certain imidazole phosphates were found to be positively correlated with the length of the cationic alkyl chain. acs.org Longer cationic alkyl chains led to milder tribo-chemical reactions and decreased corrosion wear. acs.org Conversely, in studies of imidazolium-based ionic liquids interacting with bovine serum albumin (BSA), those with longer alkyl chains exhibited stronger binding interactions and a greater impact on the protein's conformation. nih.gov

In the context of antimicrobial activity, the length of the 1-alkyl chain on imidazole derivatives has been shown to be a key factor. The antibacterial effects of these compounds have been observed to increase as the number of carbons in the alkyl chain is extended up to nine. mdpi.com Similarly, investigations into imidazolium-based ionic liquid-methanol solutions revealed that the magnitude of heterogeneity in the solution increases with the alkyl-chain length from n=4 to n=12. nih.gov This is attributed to the formation of nonpolar domains through interactions among the longer alkyl chains. nih.gov

The influence of alkyl chain length also extends to the electrical and mechanical properties of materials incorporating imidazole derivatives. In a study on polyacrylamide/alginate-based hydrogels, increasing the alkyl chain length of the incorporated imidazolium (B1220033) ionic liquids led to an increase in electrical resistance. mdpi.com However, a derivative with a hexyl (C6) chain showed optimal mechanical properties, which was attributed to the hydrophobic interactions of the long alkyl chains. mdpi.com

Table 1: Effect of N-Alkyl Chain Length on Properties of Imidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Alkyl Chain Length (n) | Observed Effect | Reference |

|---|---|---|---|

| Imidazole Phosphate Ionic Liquids | Increasing | Positive correlation with tribological performance | acs.org |

| Imidazolium-based Ionic Liquids | Increasing (n=2 to 12) | Stronger binding to Bovine Serum Albumin (BSA) | nih.gov |

| 1-Alkyl Imidazole Derivatives | Increasing (up to 9) | Increased antibacterial activity | mdpi.com |

| Imidazolium-based Ionic Liquids in Methanol | Increasing (n=4 to 12) | Increased magnitude of heterogeneity | nih.gov |

| Imidazolium Ionic Liquids in Hydrogels | Increasing (n=4, 6, 8) | Increased electrical resistance | mdpi.com |

| Imidazolium Ionic Liquids in Hydrogels | n=6 (Hexyl) | Optimal mechanical properties | mdpi.com |

Rational Design and Synthesis of N-Decyl-1H-imidazole-1-carboxamide Derivatives for Specific Research Hypotheses

The rational design and synthesis of derivatives of a lead compound like this compound are fundamental to modern drug discovery. This approach involves creating new molecules with specific structural modifications to test hypotheses about their interaction with biological targets, aiming to enhance desired activities or reduce off-target effects. mdpi.com The imidazole core is a versatile scaffold for such modifications due to its synthetic tractability and its ability to interact with various enzymes and receptors. nih.govresearchgate.net

A common strategy in rational design is the hybrid pharmacophore approach, where structural motifs from different active molecules are combined. For example, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized based on this principle to investigate their potential as anticancer agents. nih.gov This involves multi-step synthesis, often beginning with the creation of a key intermediate, such as a thiopropargylated-imidazole, which can then be reacted with various other components to create a library of derivatives. nih.gov

Another approach is fragment-based drug discovery, where smaller molecular fragments are identified and then elaborated upon to create more potent and selective inhibitors. This has been used to design novel inhibitors of metabolic enzymes like CYP26A1, starting from an amide-imidazole scaffold. researchgate.net Synthesis of such derivatives often involves straightforward chemical reactions, such as the condensation of an aldehyde with an amine, followed by cyclization to form the imidazole ring. mdpi.com Microwave-assisted synthesis has also emerged as an efficient method for preparing structurally diverse imidazole derivatives. jopir.in

Computational tools like molecular docking are integral to the rational design process. mdpi.com Docking studies can predict how a designed molecule might bind to the active site of a target protein, providing insights into the potential binding patterns and affinities before synthesis is undertaken. nih.gov For instance, in the design of imidazole analogs as potential HIV-1-reverse transcriptase inhibitors, molecular docking was used to analyze the binding modes of the designed compounds in the enzyme's active site. mdpi.com

The synthesis of these rationally designed compounds allows for the testing of specific SAR hypotheses. For example, to probe the importance of a particular substituent, derivatives can be synthesized with and without that group, or with the group in different positions. In a study of di- and tri-substituted imidazoles, derivatives with substituents at different positions (ortho, meta, para) were synthesized to evaluate the impact on anti-inflammatory activity. nih.gov The results from these targeted syntheses provide crucial data for refining molecular models and guiding the next round of drug design. mdpi.com

Heterocyclic Substituent Effects on Imidazole Carboxamide Core

The modification of the core heterocyclic structure is a key strategy in medicinal chemistry known as bioisosteric replacement. openaccessjournals.com This involves substituting one ring system for another with similar physical or chemical properties to enhance the pharmacological profile of a compound. nih.gov The imidazole ring in this compound can be considered a "privileged structure," but its replacement with other heterocycles can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov

The choice of a bioisostere depends on the desired properties. For instance, heterocycles can be chosen to modulate the acidity or basicity of a molecule, which can be critical for its interaction with a biological target or for its absorption and distribution. nih.gov Aromatic heterocycles like 1,2,4-triazole (B32235) have been used as effective bioisosteres for carboxylic acids, suggesting that features like delocalized π-orbitals are important for certain biological activities. openaccessjournals.com Other heterocyles that have been explored as bioisosteres include oxadiazoles (B1248032) and thiadiazoles. openaccessjournals.com

The electronic properties of the heterocyclic ring are also a major consideration. The electron-withdrawing nature of some heterocyclic rings can be exploited to enhance hydrogen-bonding donor properties of adjacent substituents or to design mechanism-based enzyme inhibitors. nih.gov Fused heterobicyclic systems, such as imidazothiazoles, imidazothiadiazoles, and imidazotriazoles, represent another class of imidazole-related structures that have been investigated for their diverse biological activities. researchgate.net

In addition to replacing the entire ring, adding substituents to the imidazole core itself has profound effects. In one study, the introduction of methyl and nitro groups at the 2- and 4-positions of the imidazole ring, respectively, was found to increase the antibacterial activity of the scaffold. mdpi.com Another investigation into di- and tri-substituted imidazoles found that compounds with electropositive groups (like methoxy) were more active as anti-inflammatory agents than those with electronegative groups (like chloro). nih.gov The position of the substituent also matters; para-substituted derivatives were found to be more potent in their anti-inflammatory action than ortho- or meta-substituted versions. nih.gov These examples highlight how both the core heterocyclic structure and its substitution pattern are critical variables in the SAR of imidazole carboxamides.

Comparative Analysis of Biological Activities of this compound and Related Analogues in Research Models

Comparing the biological activities of a lead compound with its synthesized analogues is the definitive step in establishing a structure-activity relationship. Such studies are typically conducted using in vitro assays and in vivo research models to quantify changes in potency and selectivity resulting from specific structural modifications.

For example, a study on substituted imidazole carboxamides as novel antibacterial agents evaluated their activity against Gram-negative bacteria like Acinetobacter baumannii. nih.gov The 90% growth inhibitory concentration (IC90) was determined for a range of analogues, providing quantitative data to compare their efficacy. nih.gov Similarly, in the development of anti-inflammatory and antifungal agents, two series of imidazole derivatives (2,4-disubstituted and 1,2,4-trisubstituted) were synthesized and compared. nih.gov The study found that the trisubstituted imidazoles generally exhibited better anti-inflammatory activity than the disubstituted ones. nih.gov

In the pursuit of new anticancer agents, a library of imidazole-1,2,3-triazole hybrids was screened for activity against colon, cervical, and breast cancer cell lines. nih.gov The results, expressed as half-maximal inhibitory concentrations (IC50), allowed for direct comparison of the different derivatives, leading to the identification of a lead compound with potent activity against colon cancer cells. nih.gov

The search for new GABA uptake inhibitors involved the synthesis and biological evaluation of several series of N-alkylated imidazole alkanoic acids. nih.gov These compounds were tested for their inhibitory potencies at four different mouse GABA transporter proteins (mGAT1-mGAT4). This comparative analysis identified a compound with notable potency at mGAT3, surpassing that of a previously known inhibitor. nih.gov

These comparative studies are essential for validating the hypotheses generated during the rational design phase. The data from these analyses, as exemplified in the table below, provide a clear picture of how structural changes translate into functional differences, guiding the optimization process toward compounds with superior therapeutic potential.

Table 2: Comparative Biological Activities of Imidazole Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Modification | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole Carboxamides | Various Substitutions | Acinetobacter baumannii | Identification of analogues with potent antibacterial activity (low µM IC90 values). | nih.gov |

| Di- vs. Tri-substituted Imidazoles | Addition of 1-phenyl group | Carrageenan-induced paw edema (anti-inflammatory) | Tri-substituted imidazoles were generally more active than di-substituted ones. | nih.gov |

| Imidazole-1,2,3-triazole hybrids | Different alkyl/aryl side chains | Caco2 (colon cancer) cell line | Compound 4k showed the highest potency with an IC50 of 0.09 µM. | nih.gov |

| N-alkylated imidazole alkanoic acids | Varied N-alkyl spacer length and type | mGAT3 GABA transporter | A derivative with a C5O spacer showed the highest potency (pIC50 = 5.13). | nih.gov |

| Imidazole-Coumarin Conjugates | Substituents on coumarin (B35378) and imidazole nuclei | Hepatitis C Virus | Conjugates with a free N-H on the imidazole and a substituent on the coumarin were most potent. | mdpi.com |

Advanced Applications and Role in Chemical Sciences Research

N-Decyl-1H-imidazole-1-carboxamide as a Building Block in Complex Organic Synthesis

The imidazole (B134444) nucleus is a fundamental component in numerous biologically active molecules and serves as a versatile scaffold in synthetic chemistry. nih.govnih.gov this compound, as a derivative, offers several strategic advantages as a building block for constructing more complex molecular architectures.

The N-acyl imidazole moiety is a highly reactive group, often referred to as an azolide, which is significantly more susceptible to nucleophilic attack than typical amides. nih.gov This enhanced reactivity makes it an excellent acyl transfer reagent. The decyl group can be transferred to a variety of nucleophiles, such as alcohols or amines, under mild conditions. This process, catalyzed by the imidazole leaving group, is efficient for creating esters and amides, which are foundational linkages in many complex natural products and pharmaceutical agents. youtube.com

Furthermore, the imidazole ring itself can undergo various transformations. The C-H bonds at positions 2, 4, and 5 of the imidazole ring can be selectively functionalized through modern synthetic methodologies like direct C-H arylation. nih.gov This allows for the stepwise introduction of diverse substituents, enabling the creation of a library of complex imidazole derivatives from a common precursor. For instance, after the transfer of the decyl-carboxamide group, the remaining N-decyl imidazole can be further modified. Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce aryl or other functional groups at specific positions on the imidazole core. organic-chemistry.org

The synthesis of substituted imidazoles is a well-established field, with numerous methods available to construct the imidazole ring itself or to modify a pre-existing one. organic-chemistry.orgasianpubs.org this compound can serve as a readily available starting material that can be derivatized to produce a wide array of target molecules with potential applications in medicinal chemistry and materials science. The presence of the long alkyl chain also introduces lipophilicity, which can be a desirable feature in drug design to enhance membrane permeability.

Exploration of this compound in Materials Science

The unique amphiphilic structure of this compound, with its polar imidazole head and long nonpolar decyl tail, makes it a promising candidate for applications in materials science. This structure is analogous to surfactants and lipids, suggesting its potential to form self-assembled structures such as micelles or layers, which are foundational to many advanced materials.

Imidazole derivatives are known to be effective ligands for a variety of metal ions. acs.org This property can be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. The N-decyl group in this compound could influence the packing and dimensionality of such materials, potentially leading to the formation of lamellar or other ordered structures with tailored properties. These materials could find applications in catalysis, gas storage, or as sensors. For example, imidazole-functionalized polymers have been used to create nanocomplexes with metal ions for applications in drug delivery. acs.org

Moreover, the imidazole moiety can be quaternized to form imidazolium (B1220033) salts, which are the basis of many ionic liquids. Ionic liquids are valued for their low volatility, high thermal stability, and tunable properties. By derivatizing this compound, novel ionic liquids with long alkyl chains could be synthesized. These could act as surfactants or be used as electrolytes in electrochemical devices, or as specialized solvents in "green" chemistry applications. The long decyl chain would impart specific solubility and organizational properties to these materials.

Role of Imidazole Carboxamides in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is ideally suited for participating in such interactions, driving self-assembly into ordered, functional supramolecular structures. mdpi.comresearchgate.net

The amphiphilic nature of the molecule is a key driver for self-assembly in aqueous or polar environments. mdpi.comrsc.org The hydrophobic decyl chains would tend to aggregate to minimize contact with water, while the polar imidazole-carboxamide headgroups would remain exposed to the solvent. This can lead to the formation of various aggregates like micelles, vesicles, or lamellae. researchgate.net Such self-assembled structures are of great interest for a variety of applications, including as nanocarriers for drug delivery, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability. mdpi.com

The imidazole ring itself plays a crucial role in directing supramolecular assembly. rsc.org It can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net These directional interactions, in concert with the hydrophobic effect from the decyl chains, can lead to the formation of highly ordered, one-, two-, or three-dimensional networks. researchgate.net The carboxamide group further contributes to the hydrogen-bonding capabilities of the molecule. The interplay of these various non-covalent forces allows for the rational design of complex supramolecular architectures with specific functions. mdpi.comnih.gov

This compound as a Chemical Probe for Biological System Investigations

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. nih.gov Imidazole-containing compounds are prevalent in medicinal chemistry and are found in numerous approved drugs, indicating their ability to interact with biological targets. nih.gov The unique structure of this compound suggests its potential as a scaffold for the development of novel chemical probes.

Imidazole-based molecules have been developed as fluorescent probes for detecting ions and other small molecules. rsc.orgrsc.org The imidazole ring can be incorporated into a larger system that exhibits changes in its fluorescence properties upon binding to a target analyte. The decyl chain of this compound could serve to anchor the probe within a lipid membrane, allowing for the investigation of biological processes at the cell surface or within intracellular membranes.

Furthermore, the imidazole carboxamide scaffold is present in molecules that have shown biological activity. asianpubs.orgnih.govderpharmachemica.com For instance, derivatives of imidazole-4,5-dicarboxamide have been synthesized as potential kinase inhibitors by mimicking the purine (B94841) structure of ATP. nih.gov The this compound could be modified to target specific enzymes or receptors. The reactivity of the N-acyl imidazole group could also be harnessed to design activity-based probes that covalently label their target protein, allowing for its identification and characterization. The development of imidazole-based supramolecular complexes as pathologic probes is also an area of active research. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for N Decyl 1h Imidazole 1 Carboxamide

Development of Novel Catalytic Methods for its Synthesis

The synthesis of N-substituted imidazole (B134444) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the imidazole core and its subsequent functionalization. nih.gov However, the development of catalytic methods specifically tailored for the efficient and selective synthesis of N-Decyl-1H-imidazole-1-carboxamide presents a significant research opportunity. Current synthetic routes to similar N-substituted imidazole-1-carboxamides often involve multi-step procedures. nih.gov Future research could focus on one-pot catalytic strategies that combine the formation of the imidazole ring with the introduction of the N-decyl and carboxamide functionalities.

Recent advancements in catalysis, such as the use of transition metal catalysts (e.g., nickel, copper) and organocatalysts, offer promising avenues. researchgate.netrsc.org For instance, nickel-catalyzed carbonylation reactions have been effectively used for the synthesis of amides from aryl iodides. rsc.org Adapting such methodologies to an imidazole substrate could provide a direct route to the target molecule. Furthermore, the exploration of solvent-free and microwave-assisted reaction conditions could lead to more sustainable and efficient synthetic protocols. mdpi.com

A comparative analysis of potential catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition Metal Catalysts (e.g., Ni, Cu) | High efficiency and selectivity in C-N and C-C bond formation. researchgate.net | Development of specific ligand systems to control regioselectivity and functional group tolerance. |

| Organocatalysts | Metal-free, often milder reaction conditions, and reduced toxicity. | Design of chiral organocatalysts for enantioselective synthesis of related analogues. |

| Heterogeneous Catalysts | Ease of separation and reusability, contributing to greener processes. jchemrev.com | Synthesis and characterization of robust solid-supported catalysts for continuous flow reactions. |

| Photoredox Catalysis | Mild reaction conditions using visible light as an energy source. | Exploration of suitable photosensitizers and reaction partners for the desired transformations. |

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques, particularly those that allow for in-situ monitoring, are invaluable tools in this regard. While standard techniques like NMR and IR spectroscopy are routinely used for the characterization of the final product, their application in real-time analysis of the reaction mixture can provide a wealth of information. nih.govnih.govacs.org

Future research should aim to employ techniques such as in-situ infrared (IR) spectroscopy and process analytical technology (PAT) to track the formation of intermediates and byproducts during the synthesis. This would enable the elucidation of the reaction pathway and the identification of rate-determining steps. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), can be used to detect and characterize transient species in the reaction. The application of these techniques would facilitate a more rational approach to the optimization of reaction conditions, leading to higher yields and purity of this compound.

Integration of Machine Learning in Predictive Modeling for this compound Analogues

The exploration of the chemical space around this compound can be significantly accelerated through the integration of machine learning (ML) and computational modeling. scienceopen.comscielo.brscielo.br Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the physicochemical and biological properties of a wide range of analogues. usp.brnih.gov

The process would involve compiling a dataset of known imidazole derivatives with their experimentally determined properties. This data can then be used to train and validate ML models, such as random forests or neural networks, to establish a relationship between the molecular structure and the observed activity. scielo.br Once a robust model is developed, it can be used to predict the properties of virtual analogues of this compound, allowing for the in-silico screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. scielo.br This approach can significantly reduce the time and resources required for the discovery of new molecules with desired characteristics.

A potential workflow for the integration of machine learning is outlined in Table 2.

| Step | Description | Key Considerations |

| 1. Data Curation | Collection of a diverse dataset of imidazole derivatives with known properties. | Data quality and diversity are crucial for model accuracy. |

| 2. Descriptor Calculation | Generation of molecular descriptors that encode the structural and physicochemical features of the molecules. | Selection of relevant descriptors is key to building a predictive model. |

| 3. Model Training | Using machine learning algorithms to train a model on the curated dataset. scielo.br | Choice of algorithm and hyperparameter tuning are important for model performance. |

| 4. Model Validation | Assessing the predictive power of the model using external validation sets. | Rigorous validation is necessary to ensure the model's reliability. |

| 5. Predictive Screening | Using the validated model to predict the properties of novel this compound analogues. | Identification of promising candidates for experimental validation. |

Exploration of this compound in Interdisciplinary Research Fields

The unique structural features of this compound, namely the imidazole core, the long alkyl chain, and the carboxamide group, suggest its potential for a variety of applications in interdisciplinary research fields. The imidazole moiety is a well-known component in many biologically active compounds and can participate in hydrogen bonding and metal coordination. nih.gov The decyl chain imparts lipophilicity, which could be advantageous for applications requiring interaction with nonpolar environments or self-assembly properties.

Potential areas of exploration include:

Materials Science: The amphiphilic nature of the molecule could be exploited for the formation of self-assembled monolayers, micelles, or liquid crystals. The imidazole group could also serve as a ligand for the preparation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis. acs.orgrsc.orgacs.org

Medicinal Chemistry: Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govjchemrev.comnih.govnih.gov The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. Computational studies, such as molecular docking, could be employed to investigate its potential interactions with biological targets. nih.gov

Corrosion Inhibition: Imidazole derivatives have been investigated as corrosion inhibitors for various metals. The this compound molecule could potentially form a protective film on metal surfaces, preventing corrosion.

The exploration of these and other interdisciplinary research avenues will undoubtedly uncover new and exciting applications for this compound and its analogues.

Q & A

Q. How can LC-MS/MS methods be optimized for quantifying trace degradation products?

- Parameters :

- Column : HILIC (for polar degradants) or reverse-phase (C18).

- Ionization : ESI+ for carboxamide; monitor fragment ions (e.g., m/z 253 → 155).

- LOQ : Aim for ≤10 ng/mL via matrix-matched calibration .

Tables

Q. Table 1: Stability of this compound Under Accelerated Conditions

| Condition (40°C/75% RH) | Time (Days) | Purity (%) | Major Degradant (%) |

|---|---|---|---|

| Inert Atmosphere (N₂) | 30 | 95.2 | 1.8 (Hydrolyzed) |

| Ambient Air | 30 | 87.4 | 9.6 (Oxidized) |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 50.2 |

| Chloroform | 32.7 |

Q. Table 3: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | 7.78 | Singlet |

| Imidazole H-4/5 | 7.25 | Multiplet |

| Decyl CH₃ | 0.88 | Triplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.